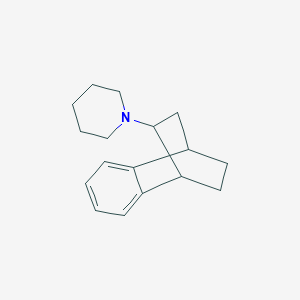
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine is a complex organic compound that belongs to the class of piperidines This compound is characterized by a unique structure that includes a tetrahydroethanonaphthalene moiety fused to a piperidine ring
Métodos De Preparación
The synthesis of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroethanonaphthalene Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroethanonaphthalene structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroethanonaphthalene intermediate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.
Análisis De Reacciones Químicas
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the tetrahydroethanonaphthalene moiety are replaced by other substituents.
Common reagents and conditions used in these reactions vary depending on the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,4-ethanonaphthalene: This compound shares the tetrahydroethanonaphthalene moiety but lacks the piperidine ring.
1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro-: This compound has a similar core structure but includes an epoxide group.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A synthetic steroid-like compound with a different functional group arrangement.
The uniqueness of this compound lies in its combined structure of tetrahydroethanonaphthalene and piperidine, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
138648-45-0 |
|---|---|
Fórmula molecular |
C17H23N |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
1-(9-tricyclo[6.2.2.02,7]dodeca-2,4,6-trienyl)piperidine |
InChI |
InChI=1S/C17H23N/c1-4-10-18(11-5-1)17-12-13-8-9-16(17)15-7-3-2-6-14(13)15/h2-3,6-7,13,16-17H,1,4-5,8-12H2 |
Clave InChI |
HCUOWAPTUCCTLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CC3CCC2C4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
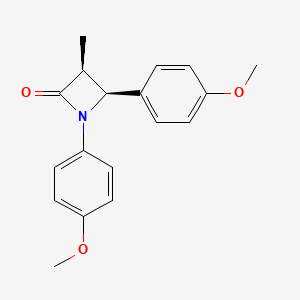
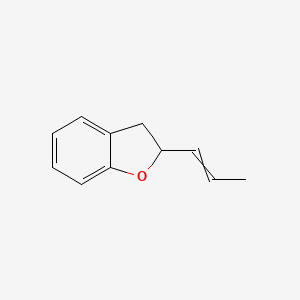


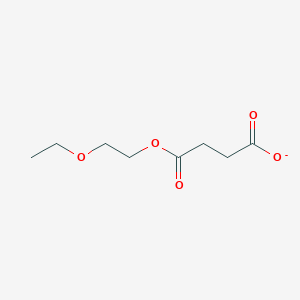


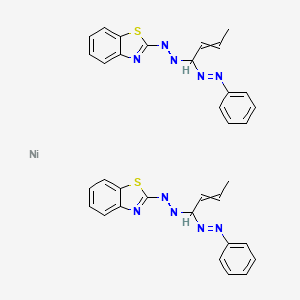

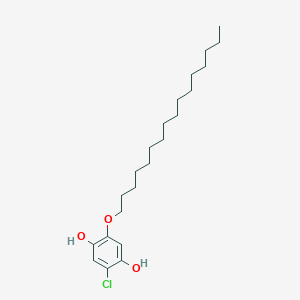
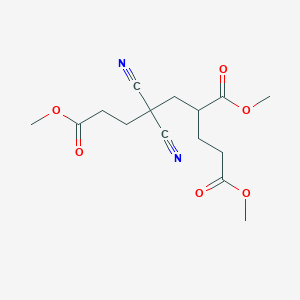

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
